3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl-
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Overview
Description
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- is a complex organic compound with the molecular formula C15H26O . It is known for its intricate structure, which includes a cyclopentane ring fused with a cyclooctane ring, and the presence of three methyl groups and a hydroxyl group. This compound is also referred to as Clovan or Clovane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications to introduce the hydroxyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the ring structure.
Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3a,7-Methano-3aH-cyclopentacyclooctene, decahydro-1,1,7-trimethyl-: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3a,7-Methano-3aH-cyclopentacyclooctene-3,6-diol, decahydro-1,1,7-trimethyl-: This compound has two hydroxyl groups, which can lead to different chemical and biological properties.
Uniqueness
The presence of the hydroxyl group in 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- makes it unique compared to its analogs
Properties
CAS No. |
64754-06-9 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4,4,8-trimethyltricyclo[6.3.1.01,5]dodecan-2-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)9-12(16)15-7-4-6-14(3,10-15)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
NMXIRPDQDDCGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(CCC3)C)O)C |
Origin of Product |
United States |
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